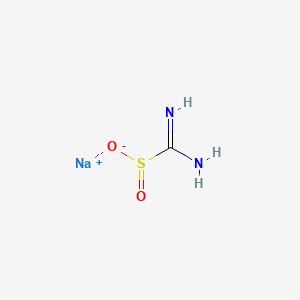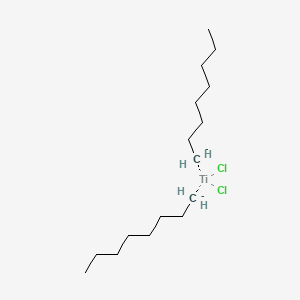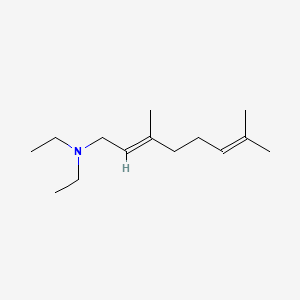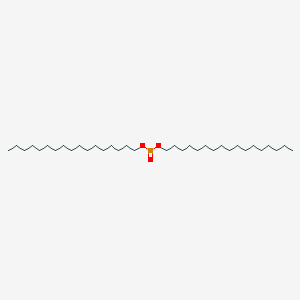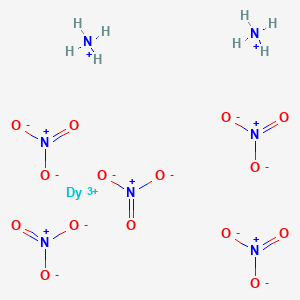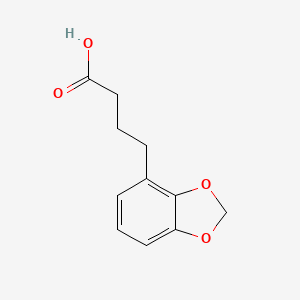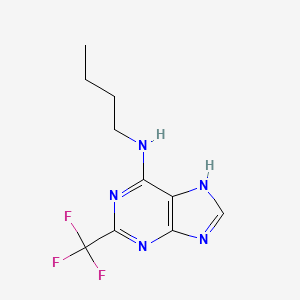![molecular formula C9H20O3 B12658584 [(2-Ethylhexyl)oxy]methanediol CAS No. 71648-19-6](/img/structure/B12658584.png)
[(2-Ethylhexyl)oxy]methanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Ethylhexyl)oxy)methanediol: is an organic compound with the molecular formula C9H20O3. It is known for its unique chemical structure, which includes an ethylhexyl group attached to a methanediol moiety. This compound is used in various industrial and scientific applications due to its distinctive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Ethylhexyl)oxy)methanediol typically involves the reaction of 2-ethylhexanol with formaldehyde under controlled conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of ((2-Ethylhexyl)oxy)methanediol is carried out in large-scale reactors. The process involves the continuous feeding of 2-ethylhexanol and formaldehyde into the reactor, where they react in the presence of a catalyst. The product is then separated and purified using advanced techniques such as fractional distillation .
Analyse Des Réactions Chimiques
Types of Reactions: ((2-Ethylhexyl)oxy)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: ((2-Ethylhexyl)oxy)methanediol is used as an intermediate in the synthesis of other organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, ((2-Ethylhexyl)oxy)methanediol is used as a reagent in biochemical assays and as a stabilizer in certain formulations .
Industry: ((2-Ethylhexyl)oxy)methanediol is used in the production of polymers, resins, and coatings. It is also employed as a plasticizer in the manufacturing of flexible plastics .
Mécanisme D'action
The mechanism of action of ((2-Ethylhexyl)oxy)methanediol involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biomolecules, affecting their structure and function. It also participates in redox reactions, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
- 1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-
- Bis-ethylhexyloxyphenol methoxyphenyl triazine (Bemotrizinol)
Comparison: ((2-Ethylhexyl)oxy)methanediol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and greater stability under various conditions. Its ability to form stable complexes with other molecules makes it particularly valuable in industrial and scientific applications .
Propriétés
Numéro CAS |
71648-19-6 |
|---|---|
Formule moléculaire |
C9H20O3 |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-ethylhexoxymethanediol |
InChI |
InChI=1S/C9H20O3/c1-3-5-6-8(4-2)7-12-9(10)11/h8-11H,3-7H2,1-2H3 |
Clé InChI |
ZWXXPZAAJBREPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


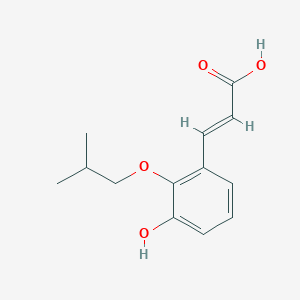
![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)

